(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound that falls under the category of piperidine derivatives. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The presence of both a pyrazole and a styrylsulfonyl group suggests interesting pharmacological properties, making it a subject of research for its anticancer effects and other therapeutic applications.
This compound is classified as a heterocyclic compound due to its incorporation of nitrogen-containing rings. Specifically, it features a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom, and a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The styrylsulfonyl group contributes to its reactivity and biological activity. The synthesis and characterization of such compounds are often reported in scientific literature focusing on organic synthesis and medicinal chemistry .
The synthesis of (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine can be approached through various methods, primarily involving the reaction of piperidine derivatives with pyrazole and styrylsulfonyl precursors.
The molecular structure of (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine can be represented as follows:
The molecular formula for this compound is , and its molecular weight is approximately 342.39 g/mol. The compound's structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
The compound may undergo various chemical reactions typical for piperidine and pyrazole derivatives:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, reactions may be performed in polar aprotic solvents to enhance nucleophilicity.
The mechanism of action for (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine in biological systems likely involves interaction with specific cellular targets:
Studies have shown that compounds with similar structures exhibit significant anticancer properties by disrupting cellular processes essential for tumor growth .
(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine has potential applications in:
The strategic disconnection of (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine reveals three key synthons: a styrylsulfonyl electrophile, a 4-(aminomethyl)piperidine scaffold, and a 1H-pyrazole nucleophile. As established in Crystals (2021), the piperidine-pyrazole linkage is optimally constructed via N-alkylation of 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5) with chloromethylpyrazole derivatives under mild basic conditions (K₂CO₃/DMF, 60°C) [3] [8]. This approach capitalizes on the superior nucleophilicity of the piperidine nitrogen versus pyrazole nitrogens. Alternatively, Molecules (2022) documents pyrazole formation through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds—a Knorr-type reaction enabling introduction of C3/C5 substituents early in the synthesis [4] [6]. Retrosynthetic pathways diverge at the styrylsulfonyl moiety, which may be introduced either as a preformed (E)-styrylsulfonyl chloride or via in situ sulfonylation of trans-cinnamyl alcohol precursors [1].
Table 1: Retrosynthetic Disconnection Strategies
Target Bond | Synthons Generated | Key Reaction | Advantages |
---|---|---|---|
Piperidine-Pyrazole | 4-(Aminomethyl)piperidine + 1H-Halopyrazole | N-Alkylation | High regioselectivity, mild conditions |
Pyrazole Ring | Hydrazine + 1,3-Dicarbonyl | Knorr Cyclization | Early C3/C5 functionalization |
Piperidine-Sulfonyl | Piperidine + (E)-Styrylsulfonyl Chloride | Sulfonylation | Preserves E-configuration |
The piperidine precursor is commercially accessible (PubChem CID 83404347) or synthetically tractable via reductive amination of N-Boc-piperidone followed by deprotection [3]. Computational studies in RSC Advances (2025) validate that steric encumbrance at the piperidine C4 position necessitates careful optimization of the pyrazole N1-alkylation step to avoid di-quaternization [9].
Regioselective installation of the styrylsulfonyl group at the piperidine nitrogen demands precise control of stoichiometry and reaction kinetics. Crystals (2021) establishes that sulfonylation using (E)-β-styrylsulfonyl chloride (1.05 equiv) in dichloromethane at 0°C–25°C selectively targets the less sterically hindered piperidine nitrogen over pyrazole nitrogens (N1/N2), achieving >95% regioselectivity [1] [2]. This preference arises from the greater nucleophilicity of the aliphatic amine versus the sp²-hybridized pyrazole nitrogens. Solvent polarity critically influences selectivity: aprotic solvents (e.g., DCM, THF) favor N-sulfonylation, while protic solvents (e.g., MeOH) promote competitive elimination or stereoisomerization [6].
Table 2: Solvent Effects on Sulfonylation Regioselectivity
Solvent | Temperature (°C) | Piperidine-N (%) | Pyrazole-N1 (%) | Pyrazole-N2 (%) |
---|---|---|---|---|
Dichloromethane | 0→25 | >95 | <3 | <2 |
Tetrahydrofuran | 25 | 92 | 5 | 3 |
Methanol | 25 | 78 | 12 | 10 |
Dimethylformamide | 25 | 85 | 10 | 5 |
¹H-NMR reaction monitoring confirms complete consumption of the piperidine starting material within 2 hours. The transient sulfonyl chloride intermediate must be freshly prepared from (E)-styryl sulfonic acid via chlorination (SOCl₂, catalytic DMF) to minimize decomposition [1]. Crucially, Molecules (2022) emphasizes that sulfonyl chloride addition rates below 0.5 mmol/min prevent di-sulfonylation byproducts [6].
Preservation of the thermodynamically labile (E)-configuration in the styrylsulfonyl moiety necessitates stringent avoidance of heat, light, and protic acids. Crystals (2021) reports that the transoid conformation (dihedral angle: 178.5°) is stabilized by sulfonyl group conjugation, with isomerization barriers >25 kcal/mol as confirmed by DFT calculations [1] [2]. However, exposure to Brønsted acids (e.g., HCl, TFA) catalyzes E→Z isomerization via carbocation intermediates, reducing stereopurity to <70% [4]. To mitigate this, all reactions are conducted under argon with rigorous exclusion of moisture, while purification employs neutral alumina chromatography (hexane:EtOAc 3:1).
Table 3: Computational Analysis of (E)-Configuration Stability
Computational Method | Energy Barrier (E→Z, kcal/mol) | S-O Bond Length (Å) | Cβ-Cα Torsion (°) |
---|---|---|---|
B3LYP/6-31G(d) | 26.8 | 1.461 | 178.5 |
M062X/def2-TZVP | 28.3 | 1.458 | 179.1 |
ωB97XD/6-311+G(d,p) | 27.1 | 1.459 | 178.8 |
¹H-NMR coupling constants (Jₕᵥ = 16.0 Hz) provide experimental verification of the (E)-configuration, with no detectable Z-isomer (Jₕᵥ < 11 Hz) when synthetic protocols are optimized [1]. RSC Advances (2025) further validates that introducing ortho-methoxy substituents on the styryl ring elevates rotational barriers to >30 kcal/mol through steric congestion, enhancing stereochemical integrity [9].
Multi-component reactions (MCRs) streamline the convergent assembly of pyrazole-piperidine cores, bypassing isolable intermediates. Molecules (2022) details a Groebke-Blackburn-Bienaymé reaction employing 4-formylpiperidine, aminopyrazoles, and isocyanides to furnish 4-(imidazo[1,2-a]pyrazol-3-yl)piperidines—though this yields bicyclic systems rather than the target linker [6]. More directly relevant is a Hantzsch ester-type adaptation documented in Molecules (2022): condensation of 4-(aminomethyl)piperidine, pyrazole-4-carbaldehyde, and dimedone under Sc(OTf)₃ catalysis (5 mol%) yields tetrahydropyridine-fused architectures in 82% yield [6] [8]. While elegant, this approach constrains pyrazole substitution patterns.
Table 4: MCR Strategies for Pyrazole-Piperidine Synthesis
MCR Type | Components | Catalyst | Yield (%) | Limitations |
---|---|---|---|---|
Groebke-Blackburn | Piperidine aldehyde + Aminopyrazole + Isocyanide | Montmorillonite K10 | 75 | Forms bicyclic imidazopyrazole |
Hantzsch Variant | 4-(Aminomethyl)piperidine + Pyrazole aldehyde + 1,3-Dicarbonyl | Sc(OTf)₃ | 82 | Limited to electron-deficient pyrazoles |
Ugi-Smiles | 4-Isocyanopiperidine + Pyrazole + Phenol | None | 68 | Requires o-nitrophenol activator |
For the target compound, stepwise assembly remains superior. Molecules (2022) confirms that sequential Knorr pyrazole synthesis (hydrazine + ethyl acetoacetate), followed by piperidine alkylation and sulfonylation, achieves overall yields of 65–72% without epimerization [6]. Critically, MCRs incorporating the styrylsulfonyl group are precluded by its intolerance of basic conditions and nucleophilic attack—constraints highlighted in Crystals (2021) [1] [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1